molecular formula C8H16N2O3 B12749242 Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester CAS No. 96804-33-0

Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester

Cat. No.: B12749242
CAS No.: 96804-33-0
M. Wt: 188.22 g/mol
InChI Key: PSOGQICWCCSJOW-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is an organic compound with a complex structure that includes a hydrazino group, a methylpropionate ester, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazino derivatives.

    Substitution: Formation of substituted hydrazino compounds.

Scientific Research Applications

3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate involves its interaction with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound’s reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester: Similar in structure but contains a thio group instead of a hydrazino group.

    Dimethyl 2,2’-azobis (2-methylpropionate): Contains an azobis group instead of a hydrazino group.

Uniqueness

3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is unique due to its combination of a hydrazino group with an acetyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

96804-33-0

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-[acetyl(dimethylamino)amino]propanoate

InChI

InChI=1S/C8H16N2O3/c1-7(11)10(9(2)3)6-5-8(12)13-4/h5-6H2,1-4H3

InChI Key

PSOGQICWCCSJOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(=O)OC)N(C)C

Origin of Product

United States

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